molecular formula C15H18O4 B14275793 2-Cyclohexyl-2H,4H-1,3-benzodioxine-7-carboxylic acid CAS No. 131243-16-8

2-Cyclohexyl-2H,4H-1,3-benzodioxine-7-carboxylic acid

Katalognummer: B14275793
CAS-Nummer: 131243-16-8
Molekulargewicht: 262.30 g/mol
InChI-Schlüssel: JSYZWQYGDZYXGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclohexyl-2H,4H-1,3-benzodioxine-7-carboxylic acid is an organic compound characterized by a benzodioxine ring fused with a cyclohexyl group and a carboxylic acid functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-2H,4H-1,3-benzodioxine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexyl-substituted phenols with dihalogenated ethers in the presence of a base to form the benzodioxine ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides and amines can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of cyclohexyl-substituted benzodioxine ketones or aldehydes.

    Reduction: Formation of cyclohexyl-substituted benzodioxine alcohols or aldehydes.

    Substitution: Introduction of various functional groups at the benzylic position.

Wissenschaftliche Forschungsanwendungen

2-Cyclohexyl-2H,4H-1,3-benzodioxine-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Cyclohexyl-2H,4H-1,3-benzodioxine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The benzodioxine ring structure may interact with enzymes or receptors, modulating their function and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    1,4-Benzodioxane: Shares the benzodioxine ring structure but lacks the cyclohexyl and carboxylic acid groups.

    2-Hydroxybenzoic acid (Salicylic acid): Contains a carboxylic acid group attached to a benzene ring with a hydroxyl group, but lacks the benzodioxine structure.

    Cyclohexanecarboxylic acid: Contains a cyclohexyl group and a carboxylic acid group but lacks the benzodioxine ring.

Uniqueness: 2-Cyclohexyl-2H,4H-1,3-benzodioxine-7-carboxylic acid is unique due to the combination of its benzodioxine ring, cyclohexyl group, and carboxylic acid functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

CAS-Nummer

131243-16-8

Molekularformel

C15H18O4

Molekulargewicht

262.30 g/mol

IUPAC-Name

2-cyclohexyl-4H-1,3-benzodioxine-7-carboxylic acid

InChI

InChI=1S/C15H18O4/c16-14(17)11-6-7-12-9-18-15(19-13(12)8-11)10-4-2-1-3-5-10/h6-8,10,15H,1-5,9H2,(H,16,17)

InChI-Schlüssel

JSYZWQYGDZYXGU-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C2OCC3=C(O2)C=C(C=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.